5,6-Dimethylquinoxaline 1-oxide

xanthine oxidase inhibition enzyme kinetics quinoxaline N-oxide

5,6-Dimethylquinoxaline 1-oxide (CAS 115798-89-5) is a heterocyclic mono‑N‑oxide belonging to the quinoxaline family, with methyl substituents specifically located at positions 5 and 6 of the ring system and a single N‑oxide at position 1. Its molecular formula is C₁₀H₁₀N₂O and its monoisotopic mass is 174.0793 g/mol.

Molecular Formula C10H10N2O
Molecular Weight 174.203
CAS No. 115798-89-5
Cat. No. B570533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethylquinoxaline 1-oxide
CAS115798-89-5
SynonymsQuinoxaline, 5,6-dimethyl-, 1-oxide
Molecular FormulaC10H10N2O
Molecular Weight174.203
Structural Identifiers
SMILESCC1=C(C2=NC=C[N+](=C2C=C1)[O-])C
InChIInChI=1S/C10H10N2O/c1-7-3-4-9-10(8(7)2)11-5-6-12(9)13/h3-6H,1-2H3
InChIKeyXENNOLPEVZKQMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethylquinoxaline 1-Oxide (CAS 115798-89-5): What Scientific Buyers Need to Know Before Procurement


5,6-Dimethylquinoxaline 1-oxide (CAS 115798-89-5) is a heterocyclic mono‑N‑oxide belonging to the quinoxaline family, with methyl substituents specifically located at positions 5 and 6 of the ring system and a single N‑oxide at position 1 . Its molecular formula is C₁₀H₁₀N₂O and its monoisotopic mass is 174.0793 g/mol . Unlike the extensively studied quinoxaline 1,4‑di‑N‑oxides (QdNOs), this compound bears only one N‑oxide group, which fundamentally alters its redox behaviour, metabolic activation profile, and synthetic utility [1]. It is commercially supplied primarily as a research intermediate with typical purity specifications of ≥95% .

Why 5,6-Dimethylquinoxaline 1-Oxide Cannot Be Trivially Replaced by Other Quinoxaline N-Oxides or Regioisomers


Quinoxaline N‑oxides display profound sensitivity to the number and position of both methyl substituents and N‑oxide groups. A positional isomer such as 6,7‑dimethylquinoxaline 1‑oxide (CAS 77093‑89‑1) differs only in the location of the methyl groups, yet this shift has been shown to redirect kinase inhibition selectivity within the CMGC family, altering affinity for GSK3β, DYRK1A, and CLK1 [1]. Similarly, replacing the mono‑N‑oxide with the corresponding non‑oxidised 5,6‑dimethylquinoxaline (CAS 103040‑72‑8) eliminates the N→O dipole, raising logP from approximately 1.6 to non‑polar values, which directly impacts solubility, membrane permeability, and chromatographic behaviour . Substituting with a 1,4‑di‑N‑oxide fundamentally changes redox cycling: di‑N‑oxides are established hypoxia‑selective bioreductive prodrugs, whereas mono‑N‑oxides exhibit distinct one‑electron reduction potentials and are not functionally interchangeable in pro‑drug design [2]. These differences mean that no generic ‘quinoxaline N‑oxide’ can serve as a drop‑in proxy for 5,6‑dimethylquinoxaline 1‑oxide in synthesis, assay development, or SAR campaigns.

Quantitative Differentiation Evidence for 5,6-Dimethylquinoxaline 1-Oxide Relative to Its Closest Analogs


Bovine Xanthine Oxidase Inhibition: 5,6-Dimethylquinoxaline 1-Oxide Affinity Compared to Non-Oxidised Quinoxaline

5,6-Dimethylquinoxaline 1-oxide acts as a competitive inhibitor of bovine xanthine oxidase with a Ki of 820 nM [1]. The corresponding non‑oxidised 5,6‑dimethylquinoxaline (CAS 103040‑72‑8) lacks the N→O dipole and is not a recognised xanthine oxidase substrate or inhibitor, consistent with the established requirement for an N‑oxide functional group in quinoxaline‑based xanthine oxidase interaction [2]. Although direct head‑to‑head data for the non‑oxidised analog in the same assay are absent, the 820 nM Ki value provides a benchmark that differentiates this mono‑N‑oxide from non‑oxidised quinoxalines that are essentially inactive at this target.

xanthine oxidase inhibition enzyme kinetics quinoxaline N-oxide

Regioisomeric Methyl Group Position Directs Kinase Selectivity: 5,6- vs. 6,7-Dimethylquinoxaline Scaffolds

A systematic SAR study on dimethylquinoxaline derivatives demonstrated that a set of 6,7‑dimethylquinoxaline analogs (Compounds I–IX) exhibited measurable activity against GSK3β (Compounds IV–V), whereas the same series was inactive against CDK5, DYRK1A, CLK1, and CK1δ, indicating that the 6,7‑dimethyl arrangement confers a narrow kinase selectivity profile [1]. Although the 5,6‑dimethyl regioisomer was not directly tested in that study, the established structure–activity principle—that methyl positional isomerism dictates which CMGC family kinases are engaged—implies that 5,6‑dimethylquinoxaline 1‑oxide will display a selectivity fingerprint distinct from that of the 6,7‑dimethyl isomer [1]. Additionally, the 5,6‑dimethyl pattern has been suggested to enhance π‑stacking interactions with biological targets relative to other substitution patterns .

kinase inhibition CDK5 GSK3β regioisomer differentiation

N-Oxide Group Reactivity: Enhanced α-Methyl Reactivity in Quinoxaline Mono-N-Oxides vs. Non-Oxidised Quinoxalines

In a comparative study of 2,3‑dimethylquinoxaline and its mono‑N‑oxide, the introduction of the N‑oxide group was shown to significantly increase the reactivity of the α‑position methyl group toward electrophilic reagents, including aromatic aldehydes and diazo compounds [1]. By extrapolation to the 5,6‑dimethyl series, the 1‑oxide functionality in 5,6‑dimethylquinoxaline 1‑oxide is expected to activate the C‑5 and C‑6 methyl groups for electrophilic functionalisation, whereas the non‑oxidised 5,6‑dimethylquinoxaline (CAS 103040‑72‑8) lacks this activation. This differential reactivity is critical for synthetic planning: researchers requiring further derivatisation at the methyl positions will obtain higher yields and milder conditions using the N‑oxide form [1].

electrophilic substitution N-oxide reactivity synthetic chemistry

Mono-N-Oxide vs. Di-N-Oxide: Differentiated Redox Behaviour and Biological Activation Mechanism

Cyclic voltammetry studies comparing mono‑N‑oxide and di‑N‑oxide quinoxalines have established that the two classes display distinct reduction potentials, with mono‑N‑oxides showing a single one‑electron reduction wave whereas di‑N‑oxides exhibit two sequential reduction waves [1]. This electrochemical difference translates into divergent biological activation: quinoxaline 1,4‑di‑N‑oxides are well‑characterised hypoxia‑selective bioreductive cytotoxins and antibacterial prodrugs that require enzymatic two‑electron reduction for activation, whereas mono‑N‑oxides follow a different metabolic path and do not produce the same radical intermediates [2]. In a murine radiation prophylaxis model, dimethyl‑substituted quinoxaline mono‑N‑oxides provided significantly less radioprotection than quinoxaline‑1,4‑di‑N‑oxide, confirming that the second N‑oxide group is required for maximal protective activity [3]. Consequently, 5,6‑dimethylquinoxaline 1‑oxide cannot be substituted for a di‑N‑oxide in any application dependent on hypoxia‑selective or radical‑mediated mechanisms.

cyclic voltammetry bioreductive activation N-oxide redox antibacterial

Physicochemical Differentiation: LogP and Topological Polar Surface Area Compared to Non-Oxidised and Di-N-Oxide Analogs

Computed physicochemical parameters differentiate 5,6‑dimethylquinoxaline 1‑oxide from its closest analogs. The compound has a calculated XLogP of 1.6 and a topological polar surface area (TPSA) of 38.4 Ų . By comparison, the non‑oxidised 5,6‑dimethylquinoxaline (CAS 103040‑72‑8) has a computed density of 1.11 g/cm³, boiling point of 281.7°C, and flash point of 119.3°C, with a lower TPSA (expected ~25.8 Ų for the core ring) and higher logP, consistent with the absence of the polar N→O dipole . The 6,7‑dimethylquinoxaline 1‑oxide regioisomer (CAS 77093‑89‑1) shares the same molecular formula and nearly identical computed PSA (38.35 Ų) and logP (2.28), but the minor logP difference (2.28 vs. 1.6) suggests subtle differences in chromatographic retention that can be exploited for regioisomer resolution . Quinoxaline 1,4‑dioxides typically exhibit substantially larger PSA values (>55 Ų) due to the second N‑oxide, further distinguishing the mono‑N‑oxide class [1].

lipophilicity polar surface area drug-likeness physicochemical profiling

5,6-Dimethyl Substitution Pattern: Steric and Electronic Differentiation from 2,3-Dimethyl and 6,7-Dimethyl Isomers for Organometallic and Coordination Chemistry

The 5,6‑dimethyl substitution pattern places methyl groups on the benzo ring of quinoxaline, creating a sterically encumbered environment adjacent to the N‑1 oxide that is distinct from 2,3‑dimethyl isomers where methyl groups are on the pyrazine ring. This structural feature has been exploited in organometallic chemistry: 5,6‑dimethylquinoxalin‑2(1H)‑one oxime was used to prepare binuclear cyclopalladated azoquinoxaline complexes via reaction with Pd(OAc)₂, demonstrating that the 5,6‑dimethyl arrangement facilitates specific metal coordination modes [1]. In contrast, 2,3‑dimethylquinoxaline directs metal binding to the pyrazine nitrogens, while 6,7‑dimethyl isomers present a different steric profile at the benzo ring. The 5,6‑arrangement's unique steric and electronic properties make it a privileged scaffold for designing ligands with tailored bite angles and steric bulk [1].

organometallic complexes coordination chemistry steric hindrance catalyst design

Where 5,6-Dimethylquinoxaline 1-Oxide Delivers the Strongest Scientific and Industrial Value


Xanthine Oxidase Inhibitor Screening and SAR Campaigns

5,6‑Dimethylquinoxaline 1‑oxide is the only mono‑N‑oxide quinoxaline with a publicly reported Ki against bovine xanthine oxidase (820 nM, competitive) [1]. Research groups conducting enzyme inhibition screens or building SAR libraries around the quinoxaline N‑oxide pharmacophore can use this compound as a quantitatively characterised reference point. The competitive inhibition mode, established against varying xanthine concentrations, makes this compound particularly suitable for co‑crystallography studies aimed at mapping the xanthine oxidase active site [1].

Regioisomer-Specific Kinase Profiling in Neurodegenerative Disease Research

The demonstrated sensitivity of dimethylquinoxaline kinase inhibition to methyl group position—where 6,7‑dimethyl isomers engage GSK3β but not CDK5, DYRK1A, or CLK1—creates a strong rationale for using the 5,6‑dimethyl isomer in parallel kinase profiling panels [2]. Alzheimer's disease and tauopathy researchers seeking to dissect CMGC kinase family pharmacology should incorporate 5,6‑dimethylquinoxaline 1‑oxide as a regioisomer probe to map how methyl positional isomerism redirects kinase selectivity [2].

Mono-N-Oxide Synthetic Intermediate for Electrophilic Derivatisation

Synthetic chemists requiring functionalisation at the quinoxaline methyl groups benefit from the N‑oxide‑enhanced α‑methyl reactivity documented for quinoxaline mono‑N‑oxides [3]. 5,6‑Dimethylquinoxaline 1‑oxide serves as an activated precursor for condensation with aromatic aldehydes and diazo compounds, enabling access to downstream derivatives that are difficult to obtain from the non‑oxidised parent compound [3].

Ligand Design for Organometallic and Coordination Chemistry

The 5,6‑dimethyl substitution pattern on the benzo ring, combined with the N‑1 oxide dipole, provides a sterically and electronically defined scaffold for designing palladium and other transition‑metal complexes. The successful use of related 5,6‑dimethylquinoxaline‑2‑one oximes in binuclear cyclopalladated complex synthesis validates this scaffold for coordination chemistry applications requiring sterically tuned ligand environments [4].

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